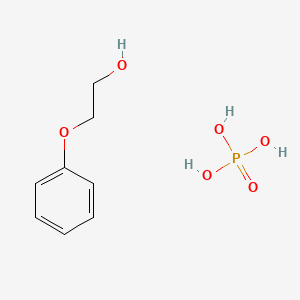

2-Phenoxyethanol;phosphoric acid

Übersicht

Beschreibung

2-Phenoxyethanol;phosphoric acid is a compound that combines 2-Phenoxyethanol, an aromatic ether alcohol, with phosphoric acid, a triprotic acid. 2-Phenoxyethanol is widely used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties . Phosphoric acid is commonly used in various industrial applications, including fertilizers, detergents, and food additives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenoxyethanol can be synthesized by reacting phenol with ethylene oxide in an alkaline environment. Common alkaline catalysts include sodium hydroxide, ammonia, and sodium phenolate . The reaction is typically carried out at temperatures below the boiling point of the reaction mixture to ensure high purity of the product .

Industrial Production Methods

Industrial production of 2-Phenoxyethanol involves the hydroxyethylation of phenol using ethylene oxide. This process is conducted under controlled conditions to achieve high yields and purity . Phosphoric acid is produced industrially by the wet process, which involves the reaction of phosphate rock with sulfuric acid .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxyethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenoxyacetic acid.

Substitution: It can undergo aromatic alkylation with fluoren-9-one to form 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Catalysts such as Ti4+ cation-exchanged montmorillonite are used for aromatic alkylation.

Major Products

Oxidation: Phenoxyacetic acid.

Substitution: 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene.

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethanol is extensively used in scientific research due to its versatile properties:

Wirkmechanismus

2-Phenoxyethanol exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death . It is effective against a broad spectrum of bacteria, including Gram-negative and Gram-positive strains . Phosphoric acid, on the other hand, acts as a pH adjuster and buffering agent in various formulations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenoxyacetic acid: An oxidation product of 2-Phenoxyethanol with similar antimicrobial properties.

Ethylene glycol monophenyl ether: Another name for 2-Phenoxyethanol, used interchangeably.

Tris(2-butoxyethyl) phosphate: An ethoxylated alcohol phosphate with similar industrial applications.

Uniqueness

2-Phenoxyethanol is unique due to its dual role as a solvent and preservative, making it highly valuable in both industrial and pharmaceutical applications . Its combination with phosphoric acid enhances its versatility, allowing it to be used in a wide range of formulations .

Biologische Aktivität

2-Phenoxyethanol; phosphoric acid is a compound of significant interest due to its diverse applications in pharmaceuticals, cosmetics, and biocides. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and toxicokinetics.

- Chemical Formula : C₈H₉O₄P

- CAS Number : 39464-70-5

- Molecular Structure : The compound consists of a phenoxy group linked to ethylene glycol and a phosphoric acid moiety, which contributes to its amphiphilic nature.

The biological activity of 2-phenoxyethanol; phosphoric acid is primarily attributed to its interaction with cellular components, leading to various biochemical effects:

- Antitumor Activity : It has been suggested that the compound may induce apoptosis in tumor cells by:

- Up-regulating pro-apoptotic proteins such as Bax.

- Increasing intracellular calcium levels and reactive oxygen species (ROS) generation.

- Activating caspases (caspase-3 and caspase-9) which are crucial for the apoptotic process.

- Down-regulating anti-apoptotic proteins like Bcl-2.

Biochemical Pathways

The compound influences several biochemical pathways:

- Cell Cycle Regulation : By inhibiting cyclin-dependent kinases (CDKs), it disrupts cell cycle progression.

- Apoptosis : The activation of apoptotic pathways leads to the programmed cell death of damaged or unwanted cells.

- Oxidative Stress Response : The generation of ROS can lead to cellular damage, which may further activate stress response pathways.

Toxicokinetics

Research into the toxicokinetics of 2-phenoxyethanol indicates rapid absorption and extensive metabolism in humans. A study involving oral administration showed:

- Absorption : Peak plasma levels were reached approximately 1 hour post-administration.

- Metabolism : The main metabolites identified were phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), which were excreted predominantly via urine .

Table 1: Metabolites and Excretion Rates

| Metabolite | Urinary Excretion (%) | Time Post Exposure (h) |

|---|---|---|

| Phenoxyacetic Acid (PhAA) | 77% | 48 |

| 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) | 12% | 48 |

Case Studies

- Oral Exposure Study : In a pilot study, five volunteers were administered 5 mg/kg body weight of PhE. Blood and urine samples were analyzed up to 48 hours post-exposure, confirming rapid absorption and extensive metabolism .

- Dermal Exposure Study : Another study evaluated dermal penetration using a dose of 0.4 mg/kg body weight. Results indicated significant absorption through the skin, with metabolites detected in urine within hours .

Environmental Impact

The compound's ecological toxicity has been assessed, revealing:

Eigenschaften

IUPAC Name |

2-phenoxyethanol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2.H3O4P/c9-6-7-10-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,9H,6-7H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSMTFVMXOQYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39464-70-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-phenyl-ω-hydroxy-, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39464-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68511-19-3, 39464-70-5, 72283-31-9 | |

| Record name | Ethanol, 2-phenoxy-, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, phosphate, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-phenoxyethanol; phosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-phenyl-omega-hydroxy-, phosphate, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.